molecular formula C10H6BrClN2O B2451348 4-(2-Bromophenoxy)-6-chloropyrimidine CAS No. 1251309-04-2

4-(2-Bromophenoxy)-6-chloropyrimidine

Cat. No.: B2451348
CAS No.: 1251309-04-2
M. Wt: 285.53
InChI Key: XNJJXSGEIKCUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenoxy)-6-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenoxy group at the 4-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-6-chloropyrimidine typically involves the reaction of 2-bromophenol with 4,6-dichloropyrimidine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 2-bromophenol displaces a chlorine atom on the pyrimidine ring.

Reaction Conditions:

    Reagents: 2-bromophenol, 4,6-dichloropyrimidine

    Solvent: Dimethylformamide (DMF) or another polar aprotic solvent

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: Typically heated to 80-100°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd/C or Pd(OAc)2) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted pyrimidines, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-(2-Bromophenoxy)-6-chloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases or other enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It may be employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)-6-chloropyrimidine would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenoxy)benzoic acid
  • 3,4,5-Tribromo-2-(2’,4’-dibromophenoxy)phenol
  • 3,4,5,6-Tetrabromo-2-(2’,4’-dibromophenoxy)phenol

Uniqueness

4-(2-Bromophenoxy)-6-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

IUPAC Name

4-(2-bromophenoxy)-6-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJJXSGEIKCUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=NC=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.